1-Benzyl-4-(N-Boc-amino)piperidine 1-Benzyl-4-(N-Boc-amino)piperidine
Brand Name: Vulcanchem
CAS No.: 73889-19-7
VCID: VC2016087
InChI: InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-15-9-11-19(12-10-15)13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20)
SMILES: CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2
Molecular Formula: C17H26N2O2
Molecular Weight: 290.4 g/mol

1-Benzyl-4-(N-Boc-amino)piperidine

CAS No.: 73889-19-7

Cat. No.: VC2016087

Molecular Formula: C17H26N2O2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-4-(N-Boc-amino)piperidine - 73889-19-7

CAS No. 73889-19-7
Molecular Formula C17H26N2O2
Molecular Weight 290.4 g/mol
IUPAC Name tert-butyl N-(1-benzylpiperidin-4-yl)carbamate
Standard InChI InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-15-9-11-19(12-10-15)13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20)
Standard InChI Key WFKLUNLIZMWKNF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2

Chemical Identity and Properties

1-Benzyl-4-(N-Boc-amino)piperidine (CAS: 73889-19-7) is a Boc-protected piperidine derivative that serves as an important intermediate in pharmaceutical synthesis. It features a piperidine ring with a benzyl substituent at position 1 and a tert-butoxycarbonyl (Boc) protected amino group at position 4.

Basic Information

PropertyValue
Chemical Name1-Benzyl-4-(N-Boc-amino)piperidine
CAS Number73889-19-7
Molecular FormulaC17H26N2O2
Molecular Weight290.4 g/mol
Synonymstert-Butyl (1-benzylpiperidin-4-yl)carbamate; 1-Benzyl-4-(tert-butoxycarbonylamino)piperidine; Carbamic acid, N-[1-(phenylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
SMILESCC(C)(C)OC(=O)NC1CCN(CC1)Cc2ccccc2
InChI1S/C17H26N2O2/c1-17(2,3)21-16(20)18-15-9-11-19(12-10-15)13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20)

Physicochemical Properties

PropertyDescription
AppearanceWhite to off-white crystalline powder
OdorOdorless
Melting Point98-102°C or 122-125°C (literature values vary)
Density~1.12 g/cm³ (estimated)
SolubilitySoluble in DMSO, methanol, and dichloromethane; sparingly soluble in water
Storage ConditionsStore in a cool, dry place under inert atmosphere

Synthesis Methodologies

Several synthetic approaches have been reported for the preparation of 1-Benzyl-4-(N-Boc-amino)piperidine. The most commonly employed routes involve protection of the amino group with a Boc moiety.

Synthesis from 4-Piperidinecarboxamide

One method involves the use of 4-piperidinecarboxamide as a starting material. The synthetic route proceeds through:

  • Reaction of 4-piperidinecarboxamide with di-tert-butyl dicarbonate in the presence of triethylamine

  • Subsequent benzylation of the nitrogen at position 1

  • Conversion of the carboxamide to the amine functionality

This approach offers good yields and selectivity, making it suitable for industrial production .

Hoffmann Rearrangement Method

Another approach utilizes the Hoffmann rearrangement to convert the amide to an amine:

  • Synthesis of 1-Boc-4-piperidyl urea from 4-piperidyl urea using di-tert-butyl dicarbonate

  • Treatment with bromine under basic conditions (sodium hydroxide solution)

  • Refluxing for 3-5 hours, followed by pH adjustment and extraction

This method has been reported to give yields of approximately 99% with purity exceeding 98% .

Table of Synthesis Conditions

MethodStarting MaterialReagentsConditionsYieldPurity
Direct Boc Protection4-PiperidinecarboxamideDi-tert-butyl dicarbonate, triethylamineRoom temperature, 8-10h72-75g from 50g starting material>95%
Hoffmann Rearrangement1-Boc-4-piperidyl ureaBromine, 40-60% NaOHReflux 3-5h, pH adjustment to 5-640-45g from 50g starting material>98%
Debenzylation1-Benzyl-4-(N-Boc-amino)piperidineH2, 10% Pd/CMethanol, 12h99%Not specified

Spectroscopic Characterization

1-Benzyl-4-(N-Boc-amino)piperidine has been extensively characterized using various spectroscopic techniques to elucidate its structural features and confirm its identity.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy have been employed to study the vibrational modes of this compound. These studies compared experimental values with theoretical calculations using Density Functional Theory (DFT), specifically employing the B3LYP and dispersion correction method WB97XD with the 6-311++G(d,p) basis set .

Applications in Pharmaceutical Chemistry

1-Benzyl-4-(N-Boc-amino)piperidine serves as a versatile building block in pharmaceutical synthesis, contributing to the development of various bioactive compounds.

Medicinal Chemistry Applications

Application AreaDescriptionExamples
Kinase InhibitorsUsed in the synthesis of compounds targeting protein kinasesBuilding blocks for oncology and inflammatory disease therapeutics
Neurological DrugsComponent in the synthesis of compounds affecting the central nervous systemPrecursors for treatments of neurological disorders
Peptide SynthesisEmployed in protecting group strategiesCreation of peptide-based therapeutics
Catalytic ApplicationsUtilized as a catalyst in asymmetric organic reactionsSynthesis of chiral compounds

Role in Heterocyclic Compound Synthesis

The compound plays a significant role in the synthesis of heterocyclic compounds, which are prevalent in pharmaceutical development. The Boc-protected amine functionality allows for selective reactions at other positions of the molecule, enabling stepwise modifications to create complex structures .

Antiviral Research

Recent research has investigated piperidine derivatives, including those similar to 1-Benzyl-4-(N-Boc-amino)piperidine, for their potential antiviral properties. Studies have shown that 1,4,4-trisubstituted piperidines, which can be synthesized from compounds like 1-Benzyl-4-(N-Boc-amino)piperidine, exhibit inhibitory activity against the SARS-CoV-2 main protease (Mpro). Although the inhibitory activity was modest, these findings suggest potential for further development as non-covalent coronavirus Mpro inhibitors .

Structure-Activity Relationship Studies

Understanding the relationship between the structure of 1-Benzyl-4-(N-Boc-amino)piperidine and its reactivity provides valuable insights for designing derivatives with enhanced properties.

HOMO-LUMO Analysis

HOMO-LUMO studies reveal important information about the electronic properties and reactivity of the compound. The energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital is a critical parameter that influences chemical stability and reactivity .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the potential interaction of 1-Benzyl-4-(N-Boc-amino)piperidine derivatives with biological targets. One study examined interactions with VEGFR-2 Kinase, an important target in anti-cancer therapy, suggesting potential applications in oncology research .

Thermodynamic Parameters

Research has explored various thermodynamic parameters of the compound, providing insights into its stability and reactivity under different conditions. These studies contribute to a better understanding of how structural modifications might influence the compound's behavior in different chemical environments .

ParameterSpecification
Purity (HPLC)≥98.0%
Residual Solvents≤0.5% (ICH Q3C compliant)
Heavy Metals≤10 ppm
Water Content (KF)≤0.2%

Stability Considerations

For maximum stability, 1-Benzyl-4-(N-Boc-amino)piperidine should be stored in a cool, dry place under inert atmosphere. These conditions help prevent degradation and maintain the compound's purity over time .

ClassificationDetails
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH315-H319-H335 (Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation)
Precautionary StatementsP261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
Hazard CodesXi (Irritant)
Risk Statements36/37/38 (Irritating to eyes, respiratory system, and skin)
Safety Statements26-36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; Wear suitable protective clothing)
WGK Germany3 (Severe hazard to waters)

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